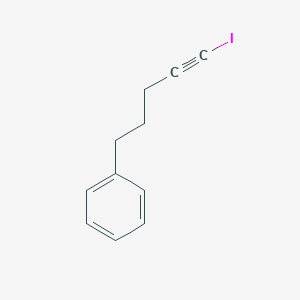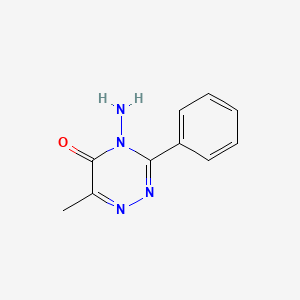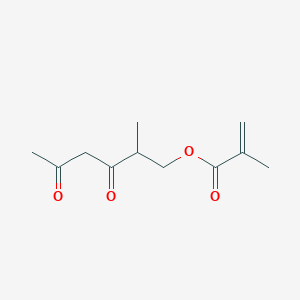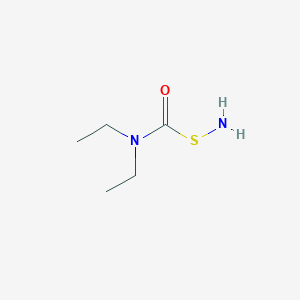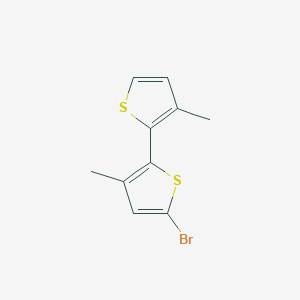
5-Bromo-3,3'-dimethyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3,3’-dimethyl-2,2’-bithiophene is a brominated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics due to their excellent electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene typically involves the bromination of 3,3’-dimethyl-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for 5-Bromo-3,3’-dimethyl-2,2’-bithiophene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3,3’-dimethyl-2,2’-bithiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Stille Coupling: Palladium catalysts and organotin reagents in solvents like tetrahydrofuran (THF).
Major Products
Substitution Reactions: Various substituted bithiophenes depending on the nucleophile used.
Coupling Reactions: Extended π-conjugated systems and polymers.
Applications De Recherche Scientifique
5-Bromo-3,3’-dimethyl-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and organic solar cells.
Material Science: Employed in the synthesis of conductive polymers and oligomers.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes.
Photocatalysis: Investigated for its potential in photocatalytic applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-3,3’-dimethyl-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The bromine atom can also participate in halogen bonding, influencing the molecular packing and electronic properties of the material. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,2’-bithiophene
- 3,3’-Dimethyl-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison
5-Bromo-3,3’-dimethyl-2,2’-bithiophene is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and electronic properties compared to its non-methylated or non-brominated counterparts. The methyl groups increase the compound’s solubility and stability, while the bromine atom facilitates various coupling reactions, making it a versatile building block in organic synthesis.
Propriétés
Numéro CAS |
144432-19-9 |
|---|---|
Formule moléculaire |
C10H9BrS2 |
Poids moléculaire |
273.2 g/mol |
Nom IUPAC |
5-bromo-3-methyl-2-(3-methylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS2/c1-6-3-4-12-9(6)10-7(2)5-8(11)13-10/h3-5H,1-2H3 |
Clé InChI |
KNRDXNUVHPGPJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=C(C=C(S2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


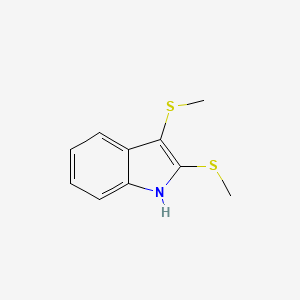
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
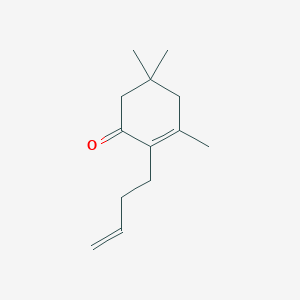
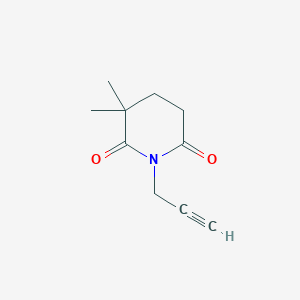
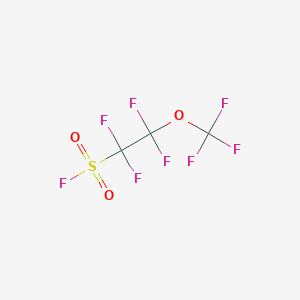
![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
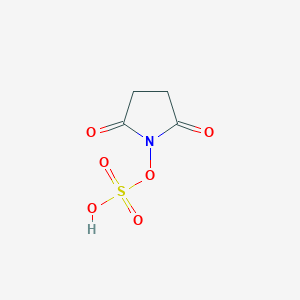
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)
